ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, nucleophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6-METHOXY-3-QUINOLINECARBOXYLATE
- ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-6,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-22-17(21)14-9-19-15-11(3)6-10(2)7-13(15)16(14)18-8-12(4)20/h6-7,9,12,20H,5,8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFYRKJDZUZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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